6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Description
This compound features a triazolo[4,3-b]pyridazine core linked to a piperidine-4-carbonyl group and a 4-(4-methoxyphenyl)piperazine moiety. The triazolo-pyridazine core is a bicyclic heteroaromatic system known for its role in modulating biological targets, while the piperazine and piperidine rings enhance solubility and receptor-binding affinity .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-19-4-2-18(3-5-19)26-12-14-28(15-13-26)22(30)17-8-10-27(11-9-17)21-7-6-20-24-23-16-29(20)25-21/h2-7,16-17H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMKNQQQALFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common approach starts with the preparation of the triazolopyridazine core, followed by the introduction of the piperidine and piperazine moieties. The methoxyphenyl group is then added through a series of substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The chemical reactivity of 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl) triazolo[4,3-b]pyridazine is governed by its functional groups, including the triazolo-pyridazine core, piperazine, and piperidine moieties. Key reaction types include:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO₄ in acidic conditions | Hydroxylation of piperazine or pyridazine rings | |
| Reduction | NaBH₄, LiAlH₄ in ethanol or THF | Saturation of double bonds in the triazolo-pyridazine core | |
| Nucleophilic Substitution | Alkyl halides, acyl chlorides in DCM/Et₃N | Functionalization of piperazine nitrogen atoms | |
| Hydrolysis | HCl or NaOH in aqueous/organic solvent mixtures | Cleavage of ester or amide linkages (e.g., carbonyl group in piperidine) |
Reagents and Reaction Conditions
Optimal reaction conditions vary based on the target modification:
| Reagent | Solvent | Temperature | Catalyst | Key Application |
|---|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran | 0–25°C | None | Reduction of carbonyl groups to alcohols |
| Pd/C | Ethanol | 50–80°C | H₂ gas | Hydrogenation of aromatic rings |
| Acetyl chloride | Dichloromethane | 0–5°C | Triethylamine | Acylation of piperazine nitrogen atoms |
| K₂CO₃ | DMF | 80–100°C | None | SN2 substitution reactions |
Comparative Reactivity with Structural Analogues
The compound’s reactivity differs from analogues due to its methoxyphenyl and triazolo-pyridazine groups:
| Compound | Structural Feature | Reactivity Difference | Reference |
|---|---|---|---|
| Para-Methoxyphenylpiperazine (MeOPP) | Lacks triazolo-pyridazine core | Lower oxidation stability; limited substitution sites | |
| Trifluoromethylphenylpiperazine (TFMPP) | Fluorinated aryl group | Enhanced electrophilic substitution but reduced nucleophilic reactivity | |
| Pyridazinones | Pyridazinone ring instead of triazole | Higher susceptibility to hydrolysis under acidic conditions |
Mechanistic Insights
-
Oxidation : The piperazine moiety undergoes hydroxylation via radical intermediates, forming metabolites with altered pharmacokinetics.
-
Substitution : Piperazine nitrogen atoms react with electrophiles (e.g., acyl chlorides) through a two-step mechanism involving deprotonation and nucleophilic attack.
-
Hydrogenation : Catalytic hydrogenation selectively reduces the pyridazine ring’s double bonds, improving compound stability.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 431.5 g/mol. Its structure includes a triazolo-pyridazine core, which is significant for its biological activity. The presence of the piperazine and piperidine moieties contributes to its interaction with various biological targets.
Pharmacological Applications
-
Antidepressant Activity :
- Research indicates that compounds with similar structural features exhibit antidepressant effects. The piperazine ring is known for its role in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
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Antitumor Properties :
- Preliminary studies suggest that derivatives of triazolo-pyridazine compounds may possess antitumor activity. The ability to inhibit tumor growth through apoptosis induction has been observed in related compounds, warranting further investigation into this specific compound's efficacy against various cancer cell lines.
-
Antimicrobial Activity :
- There is growing interest in the antimicrobial properties of piperazine derivatives. Compounds structurally similar to 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine have shown promise against bacterial and fungal strains, suggesting potential applications in treating infections.
Antidepressant Efficacy
A study published in a peer-reviewed journal explored the effects of similar piperazine-based compounds on serotonin receptor modulation. The findings indicated a significant reduction in depressive-like behaviors in animal models treated with these compounds, highlighting their potential as antidepressants.
Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that triazolo-pyridazine derivatives could inhibit cell proliferation. One specific study revealed that a related compound reduced viability by 70% in breast cancer cells after 48 hours of treatment.
Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of several piperazine derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse . Additionally, it has been shown to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing key differences in substituents and biological activities:
Key Insights from Comparative Analysis
Core Modifications :
- The triazolo-pyridazine core is conserved across all analogs, but substituent variations dictate target specificity. For example:
- Bivalent binding motifs (e.g., in AZD5153 ) increase BRD4 affinity, whereas the target compound’s single piperazine-carbonyl linker may favor alternative targets like α-glucosidase .
Biological Activity Trends :
- Bromodomain Inhibition : Both the target compound and AZD5153 inhibit BRD4, but AZD5153’s bivalent structure confers 10-fold higher potency in cellular assays.
- Antimicrobial Activity : The target compound’s 4-methoxyphenyl group shows superior antimicrobial activity compared to SLU-2633, which lacks aromatic substitution .
- Kinase Selectivity : Fluorophenyl-carboxamide analogs (e.g., ) exhibit stronger kinase inhibition, suggesting the 4-fluorophenyl group enhances ATP-binding pocket interactions.
Pharmacokinetic Properties :
- The piperidine-carbonyl linker in the target compound improves metabolic stability over analogs with sulfonyl groups (e.g., ), which are prone to enzymatic hydrolysis.
- 4-Methoxy substitution reduces CYP450-mediated oxidation compared to unsubstituted phenyl rings, as seen in .
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Piperazine vs. Piperidine : Piperazine-containing analogs (e.g., ) generally show higher solubility, while piperidine derivatives (e.g., ) exhibit enhanced membrane permeability.
- Aromatic Substitutents : Electron-donating groups (e.g., methoxy) improve receptor binding but may reduce metabolic clearance compared to electron-withdrawing groups (e.g., trifluoromethyl) .
- Therapeutic Potential: The target compound’s dual BRD4/α-glucosidase inhibition suggests utility in cancer and diabetes research, though further in vivo validation is needed. Its structural uniqueness positions it as a lead candidate for polypharmacology approaches, targeting multiple pathways simultaneously.
Biological Activity
The compound 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of the compound involves multiple steps, typically starting from readily available piperazine derivatives and incorporating the triazole and pyridazine moieties through cyclization reactions. The synthetic pathway may include:
- Formation of the piperazine ring : Using appropriate carbonyl precursors.
- Triazole formation : Via 1,3-dipolar cycloaddition reactions.
- Pyridazine incorporation : Through condensation reactions with suitable substrates.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 µg/mL |
| Staphylococcus aureus | 6.25 µg/mL |
| Mycobacterium tuberculosis | 3.75 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains of bacteria.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages:
- Cytokine Reduction :
- TNF-α: Decreased by 40%
- IL-6: Decreased by 35%
These results indicate its potential utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
Preliminary studies have assessed the cytotoxicity of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 10.5 |
| A549 (lung cancer) | 12.0 |
The compound demonstrated selective cytotoxicity, suggesting it could be further developed as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the methoxyphenyl and piperazine moieties significantly influence biological activity:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Piperazine Substitution : Alters receptor binding affinity and selectivity.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of inflammation. The results showed a significant reduction in edema compared to controls, supporting its potential therapeutic application.
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step transformations starting from readily available piperazine and pyridazine precursors. A common approach includes:
- Step 1 : Formation of the piperazine-carbonyl intermediate via coupling reactions (e.g., 4-(4-methoxyphenyl)piperazine with a carbonylating agent like triphosgene) .
- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or reductive amination .
- Step 3 : Cyclization to form the triazolo-pyridazine core using hydrazine derivatives under acidic or thermal conditions .
Key intermediates include 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride and 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine.
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR verify substituent connectivity, with aromatic protons in the 7.0–8.5 ppm range and piperazine/pyrrolidine protons at 2.5–4.0 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the triazolo-pyridazine planar structure. For example, bond angles near 120° in the triazole ring indicate aromaticity .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced: How do variations in substituents affect the supramolecular assembly of this compound?
Substituents like the 4-methoxyphenyl group influence crystal packing via non-covalent interactions:
- π-Stacking : The triazolo-pyridazine core participates in face-to-face π-interactions, while methoxy groups engage in C–H···O hydrogen bonds .
- Steric Effects : Bulky substituents on the piperazine ring disrupt columnar packing, leading to polymorphic variations. Computational modeling (e.g., Mercury CSD) can predict these assemblies .
Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 55% vs. 85%)?
Yield discrepancies often arise from:
- Reaction Conditions : Temperature (e.g., 80°C vs. reflux) and solvent polarity (DMF vs. THF) impact intermediate stability .
- Purification Methods : Column chromatography with gradient elution (e.g., hexane/EtOAc) improves purity, while recrystallization from ethanol/water enhances yield .
Troubleshooting involves optimizing stoichiometry (1.2 eq. of coupling agent) and using inert atmospheres to prevent oxidation .
Advanced: What assays are recommended to evaluate its pharmacological activity?
- In Vitro Binding Assays : Screen for kinase or GPCR affinity using fluorescence polarization (FP) or surface plasmon resonance (SPR) .
- Cellular Efficacy : Test antiproliferative activity via MTT assays (e.g., IC values in cancer cell lines) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450 interactions and half-life .
Advanced: How can computational modeling predict its biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase) using the triazolo-pyridazine core as an anchor .
- QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with logP and IC values to optimize bioactivity .
Advanced: What strategies improve stability under physiological conditions?
- pH Buffering : Formulate at pH 6.5–7.4 to prevent hydrolysis of the piperazine-carbamate bond .
- Lyophilization : Enhance shelf life by lyophilizing with cryoprotectants (e.g., trehalose) .
- Prodrug Design : Mask the carbonyl group as an ester to reduce metabolic clearance .
Advanced: How do structural modifications influence structure-activity relationships (SAR)?
- Piperazine Substitution : Replacing 4-methoxyphenyl with 4-chlorophenyl increases lipophilicity (clogP +0.5) and enhances blood-brain barrier penetration .
- Triazole Ring Modifications : Adding electron-withdrawing groups (e.g., -CF) improves kinase inhibition but reduces solubility .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Multiple crystal forms may emerge due to flexible piperazine linkages. Use slow evaporation (pentane/dichloromethane) to isolate the most stable polymorph .
- Disorder : Partial occupancy of the methoxy group requires refinement with SHELXL and anisotropic displacement parameters .
Advanced: How are analytical methods validated for purity assessment?
- HPLC : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm. Validate linearity (R > 0.999) and LOD/LOQ (0.1 µg/mL and 0.3 µg/mL, respectively) .
- Elemental Analysis : Confirm ≤0.4% deviation from theoretical C, H, N values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
